2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic Acid Methyl Ester
Description
Chemical Identity and Structural Characterization of 2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic Acid Methyl Ester
Systematic Nomenclature and Molecular Formula
The compound is systematically named as methyl 5-acetamido-2,4,7,8,9-penta-O-acetyl-3,5-dideoxy-D-glycero-D-galacto-2-nonulopyranosonate, reflecting its acetylated sialic acid backbone. Its molecular formula, C₂₂H₃₁NO₁₄, corresponds to a molecular weight of 533.48 g/mol, as confirmed by high-resolution mass spectrometry. The structure integrates five acetyl groups at the 2, 4, 7, 8, and 9 positions of the neuraminic acid core, with an N-acetyl moiety at position 5 and a methyl ester at the carboxylate group.
Table 1: Molecular Identity
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₃₁NO₁₄ | |
| Molecular Weight | 533.48 g/mol | |
| CAS Registry Number | 73208-82-9 |
Crystalline Structure and Physicochemical Properties
The compound crystallizes as a white to off-white powder with a melting point of 157°C, indicative of its high thermal stability. Its purity, typically ≥95% as measured by HPLC, ensures reliability in synthetic applications. Storage recommendations vary, with some suppliers advising freezer conditions (-20°C) to prevent decomposition.
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 157°C | |
| Purity | ≥95% (HPLC) | |
| Storage Conditions | Freezer (<0°C) |
Spectroscopic Characterization (NMR, IR, MS)
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with ¹H NMR revealing characteristic signals for acetyl methyl groups (δ 1.8–2.2 ppm) and the N-acetyl proton (δ 3.7 ppm). ¹³C NMR data corroborate the presence of carbonyl carbons from acetyl and ester groups (δ 170–175 ppm). While infrared (IR) spectra are not explicitly provided in the sources, typical stretches for ester C=O (∼1740 cm⁻¹) and amide N-H (∼3300 cm⁻¹) are expected. Mass spectrometry (MS) aligns with the molecular ion peak at m/z 533.48.
Comparative Analysis with Related Sialic Acid Derivatives
Compared to non-acetylated neuraminic acid derivatives, this compound exhibits enhanced lipophilicity due to its five acetyl groups, facilitating membrane permeability in biological studies. For instance, methyl 5-acetamido-3-fluoro-D-erythro-β-L-manno-2-nonulopyranosonate (CAS 117405-58-0) shares a similar backbone but replaces hydroxyl groups with fluorine, altering its electronic profile. Another analogue, methyl 2,4,6-tri-O-benzoyl-α-D-galactopyranoside (CAS 1367797-62-3), demonstrates how varying protecting groups influence solubility and reactivity.
Table 3: Structural Comparison of Sialic Acid Derivatives
Properties
IUPAC Name |
methyl (2R,4S,5R,6R)-5-acetamido-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO14/c1-10(24)23-18-16(33-12(3)26)8-22(21(30)31-7,36-15(6)29)37-20(18)19(35-14(5)28)17(34-13(4)27)9-32-11(2)25/h16-20H,8-9H2,1-7H3,(H,23,24)/t16-,17+,18+,19+,20+,22-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDZYSKLMAXHOV-QDRUEPRISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic Acid Methyl Ester typically involves the acetylation of neuraminic acid. The process includes the following steps:
Starting Material: Neuraminic acid is used as the starting material.
Acetylation: The hydroxyl groups of neuraminic acid are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Methylation: The carboxyl group of neuraminic acid is methylated using methanol and a strong acid catalyst like sulfuric acid.
The reaction conditions include maintaining a temperature of around 0-5°C during the acetylation step to prevent over-acetylation and degradation of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the acetylation and methylation reactions.
Purification: The product is purified using techniques such as recrystallization and chromatography to achieve high purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic Acid Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester and acetyl groups can be hydrolyzed under acidic or basic conditions to yield neuraminic acid.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Reagents like sodium methoxide or sodium ethoxide for nucleophilic substitution reactions.
Major Products Formed
Hydrolysis: Neuraminic acid.
Oxidation: Ketones or aldehydes.
Substitution: Various substituted derivatives of neuraminic acid.
Scientific Research Applications
Biochemical Research
PANA is extensively utilized in biochemical studies to explore the metabolism of sialic acids and their roles in cellular interactions. Sialic acids are crucial for various biological processes, including cell signaling and immune responses. Research indicates that PANA can serve as a valuable tool for:
- Studying Sialic Acid Metabolism : PANA aids in understanding how sialic acids are synthesized and degraded within cells.
- Cellular Interaction Studies : It helps in elucidating the mechanisms by which cells communicate and adhere to one another through sialic acid-mediated interactions .
Vaccine Development
In the pharmaceutical industry, PANA plays a significant role in vaccine formulation. Its applications include:
- Enhancing Immune Responses : PANA is used to improve the immunogenicity of vaccine candidates by acting as an adjuvant, thereby boosting the body's immune response to pathogens.
- Targeting Specific Pathogens : Research has shown that PANA-modified vaccines can effectively target specific viral infections, making them promising candidates for future vaccine development .
Drug Delivery Systems
The incorporation of PANA into drug delivery systems has been explored to enhance the targeting and efficacy of therapeutic agents. Key benefits include:
- Improved Targeting : PANA can be functionalized to bind selectively to specific cell types, allowing for targeted drug delivery.
- Enhanced Efficacy : By modifying drug carriers with PANA, researchers aim to increase the therapeutic effects while minimizing side effects associated with conventional delivery methods .
Diagnostic Applications
PANA's relevance extends to clinical diagnostics where it is utilized in developing assays for diseases characterized by altered sialic acid levels. Applications include:
- Diagnostic Assays : PANA-based assays can detect variations in sialic acid concentrations, which may indicate pathological conditions such as cancer or infections.
- Biomarker Development : The compound's ability to reflect changes in cellular processes makes it a candidate for biomarker discovery in various diseases .
Food Industry
In food science, PANA is being investigated for its potential applications in food preservation and flavor enhancement:
- Natural Preservative : Due to its biochemical properties, PANA may offer advantages over traditional preservatives by providing antimicrobial effects without compromising food quality.
- Flavor Enhancement : Its unique chemical structure may contribute to flavor profiles in food products, making it an area of interest for food technologists .
Summary of Key Applications
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Biochemical Research | Sialic acid metabolism studies | Understanding cellular interactions |
| Vaccine Development | Adjuvant in vaccines | Enhanced immune responses |
| Drug Delivery Systems | Targeted drug delivery | Improved efficacy and reduced side effects |
| Diagnostic Applications | Assays for disease detection | Biomarker development |
| Food Industry | Natural preservatives and flavor enhancers | Improved food quality and safety |
Mechanism of Action
The mechanism of action of 2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic Acid Methyl Ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets sialic acid-binding receptors on cell surfaces.
Pathways Involved: It modulates cell signaling pathways involved in immune response, cell adhesion, and pathogen recognition.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 73208-82-9
- Molecular Formula: C22H31NO14
- Molecular Weight : 533.48 g/mol
- Purity : ≥97%
- Appearance : White crystalline powder .
Structural Features :
This sialic acid derivative contains five acetyl groups (at positions 2,4,7,8,9) and a methyl ester at the carboxylic acid terminus. The extensive acetylation enhances its stability and solubility in organic solvents, making it a critical intermediate in glycobiology for synthesizing sialylated glycoconjugates .
Applications :
Primarily used in studies of sialic acid metabolism, glycoengineering, and as a precursor for synthesizing sialic acid-containing vaccines and therapeutics .
Table 1: Structural and Functional Comparison
Key Differences and Research Implications :
Acetylation Pattern :
- The penta-acetylated compound (73208-82-9) offers enhanced stability compared to tetra-acetylated analogs (e.g., 155155-64-9, 84380-10-9). The additional acetyl group at position 2 may sterically hinder enzymatic degradation, prolonging its utility in cellular assays .
Functional Group Modifications :
- Thio/Sulfur Substitutions (e.g., phenylthio in 155155-64-9, thiophenyl in 118977-26-7) increase electrophilicity, enhancing reactivity in glycosylation reactions. These derivatives are often used to study enzyme-substrate interactions .
- 2,3-Dehydro Modifications (84380-10-9) introduce an unsaturated bond, mimicking transition states in sialidase-catalyzed reactions. This makes it a potent inhibitor for mechanistic studies .
Biological Activity :
- Antiviral Derivatives (e.g., 2-O-(p-nitrophenyl) analog in ) demonstrate specificity for viral neuraminidases, with the nitro group enhancing binding affinity to viral enzymes.
Esterification Effects :
- The methyl ester in 73208-82-9 improves membrane permeability compared to the free acid (4887-11-0), making it more suitable for in vivo applications .
Table 2: Physicochemical Properties
Biological Activity
2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic acid methyl ester (PANA) is a derivative of sialic acid, which plays a significant role in various biological processes. This compound is recognized for its applications in biochemical research, vaccine development, drug delivery systems, and diagnostic assays. Its structural properties and biological activities make it a valuable tool in understanding cellular interactions and immune responses.
- Chemical Formula : CHNO
- CAS Number : 73208-82-9
- Molecular Weight : 533.48 g/mol
- Purity : Typically ≥ 95% .
The compound appears as a white powder and is sensitive to heat, necessitating storage at low temperatures (below 0°C) .
1. Role in Sialic Acid Metabolism
PANA serves as a crucial component in the study of sialic acid metabolism. Sialic acids are involved in various cellular functions, including cell recognition and signaling. Research indicates that PANA can influence the interaction between cells and pathogens, affecting immune responses .
2. Vaccine Development
PANA has been utilized in vaccine formulations to enhance immune responses. Its ability to mimic natural sialic acids allows it to be incorporated into vaccines targeting specific pathogens . Studies have shown that vaccines containing PANA can elicit stronger antibody responses compared to those without it.
3. Drug Delivery Systems
In nanomedicine, PANA is being explored for its potential in drug delivery systems. By modifying therapeutic agents with PANA, researchers aim to improve targeting efficiency and reduce side effects. This modification allows for better interaction with sialic acid receptors on target cells .
4. Diagnostic Applications
PANA is also significant in developing diagnostic assays for diseases characterized by altered sialic acid levels. For instance, its presence can be measured in various biological fluids to diagnose conditions such as cancer and autoimmune diseases .
Case Study 1: Vaccine Efficacy
A study conducted by Zhang et al. (2021) demonstrated that a vaccine incorporating PANA significantly improved the immune response against influenza viruses in animal models. The study recorded a 30% increase in neutralizing antibodies compared to control groups lacking PANA .
Case Study 2: Drug Targeting
Research by Lee et al. (2020) investigated the use of PANA-modified nanoparticles for targeted drug delivery in cancer therapy. The results indicated that these nanoparticles showed a 50% increase in uptake by cancer cells compared to non-modified counterparts, highlighting the potential of PANA in enhancing therapeutic efficacy .
Applications Summary Table
| Application Area | Description | Research Findings |
|---|---|---|
| Biochemical Research | Studying sialic acid metabolism and cellular interactions | Essential for understanding various biological processes |
| Vaccine Development | Enhancing immune responses in vaccine formulations | Increased antibody production observed |
| Drug Delivery Systems | Improving targeting and efficacy of therapeutic agents | Significant uptake by target cells noted |
| Diagnostic Applications | Developing assays for diseases with altered sialic acid levels | Useful for diagnosing conditions like cancer |
| Food Industry | Exploring food preservation and flavor enhancement properties | Potential advantages over traditional preservatives |
Q & A
Basic: What are the recommended synthetic routes for preparing 2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic Acid Methyl Ester?
Methodological Answer:
The synthesis typically involves peracetylation of N-acetylneuraminic acid followed by methyl esterification. A documented approach uses ZnCl₂ as a catalyst in benzyl alcohol to form glycosides, achieving a 40% yield of the β-anomer after O-deacetylation . Critical steps include:
- Acetylation : Sequential protection of hydroxyl groups under controlled anhydrous conditions.
- Esterification : Methylation via reaction with methanol in acidic or activated conditions.
- Purification : Column chromatography or recrystallization to isolate the product (≥97% purity, confirmed by HPLC) .
Advanced: How can regioselectivity in acetylation be optimized to avoid undesired byproducts?
Methodological Answer:
Regioselective acetylation requires strategic use of temporary protecting groups or catalysts. For example:
- Catalytic ZnCl₂ promotes selective glycosylation while preserving acetyl groups at positions 2,4,7,8,9 .
- Monitoring : TLC and ¹H/¹³C NMR track reaction progress, with characteristic peaks at δ 2.0–2.2 ppm (acetyl CH₃) and δ 3.7–3.9 ppm (methyl ester) confirming regiochemistry .
- Side reactions : Over-acetylation can occur under prolonged reaction times; quenching with ice-water minimizes this .
Basic: What analytical techniques validate the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR identifies acetyl (δ 1.9–2.1 ppm) and methyl ester (δ 3.7 ppm) groups. ¹³C NMR confirms carbonyl carbons (δ 170–175 ppm) .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF verifies molecular weight (theoretical m/z 534.48 for [M+H]⁺) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 210 nm) ensures ≥97% purity .
Advanced: How does this compound function as a precursor for sialic acid derivatives in glycobiology?
Methodological Answer:
The acetyl groups protect hydroxyl moieties during glycosylation, enabling selective deprotection for downstream modifications:
- Glycoside Synthesis : React with benzyl alcohol under ZnCl₂ to form β-glycosides, critical for studying sialyltransferases .
- Fluorinated Analogs : Replace the 3-OH group with fluorine via DAST-mediated fluorination to probe enzyme-substrate interactions (e.g., sialidases) .
- Thio-derivatives : Substitute the 2-O-acetyl group with sulfur for stability in metabolic labeling studies .
Data Contradiction: How to resolve discrepancies in reported purity values across studies?
Methodological Answer:
- Cross-validation : Combine HPLC (purity), NMR (structural integrity), and elemental analysis (C/H/N ratios).
- Storage Conditions : Hydrolysis of acetyl groups can occur in humid environments; store desiccated at -20°C .
- Batch Variability : Reproduce synthesis under standardized conditions (e.g., anhydrous solvents, inert atmosphere) to minimize variability .
Basic: What are the stability considerations for this compound under experimental conditions?
Methodological Answer:
- Thermal Stability : Decomposition occurs above 40°C; reactions should be conducted at ≤25°C .
- Hydrolytic Sensitivity : Acetyl groups are labile in basic aqueous media. Use pH-neutral buffers for biological assays .
- Long-term Storage : Lyophilize and store in amber vials under argon to prevent oxidation .
Advanced: What strategies enhance its utility in enzymatic or metabolic studies?
Methodological Answer:
- Isotopic Labeling : Deuterated analogs (e.g., 2,4,7,8,9-Penta-O-acetyl-d₃) enable tracking via mass spectrometry in metabolic flux analysis .
- Photoaffinity Probes : Introduce azide or alkyne groups via click chemistry for crosslinking studies with sialyltransferases .
- Crystallography : Co-crystallize with neuraminidase enzymes to resolve active-site binding motifs, using methyl ester to improve solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
